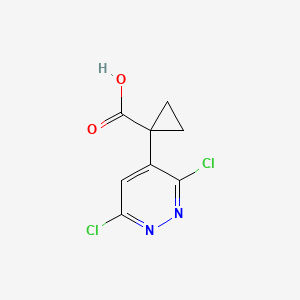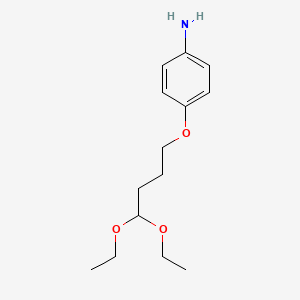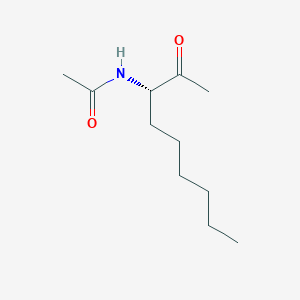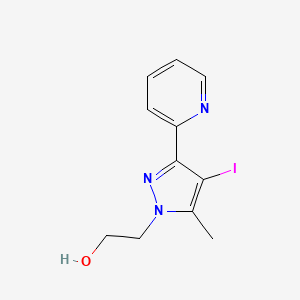![molecular formula C9H13NS B13342761 [4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)
[4-(Dimethylamino)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl]methanethiol: is an organosulfur compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylamino)phenyl]methanethiol typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydrogen sulfide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thiol compound. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound, which can then be purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Dimethylamino)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [4-(Dimethylamino)phenyl]methanethiol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the role of thiol groups in biological systems and their interactions with proteins and enzymes.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of [4-(Dimethylamino)phenyl]methanethiol involves its interaction with various molecular targets, including enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their structure and function. This interaction can modulate enzymatic activity and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
[4-(Dimethylamino)phenyl]methanone: This compound has a similar structure but contains a carbonyl group instead of a thiol group.
[4-(Dimethylamino)phenyl]methanol: This compound has a hydroxyl group instead of a thiol group.
Uniqueness: The presence of the thiol group in [4-(Dimethylamino)phenyl]methanethiol imparts unique chemical reactivity, making it distinct from its analogs. The thiol group allows for specific interactions with biological molecules and enables a range of chemical transformations that are not possible with the carbonyl or hydroxyl analogs.
Eigenschaften
Molekularformel |
C9H13NS |
|---|---|
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]methanethiol |
InChI |
InChI=1S/C9H13NS/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
YWNGUMBIASGKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)

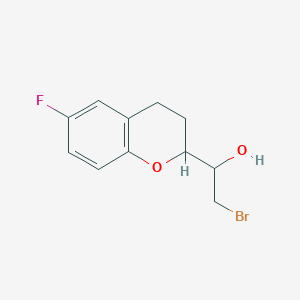
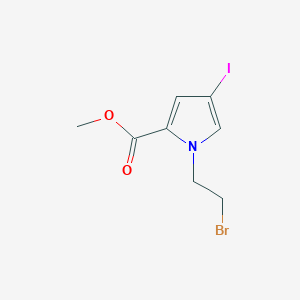
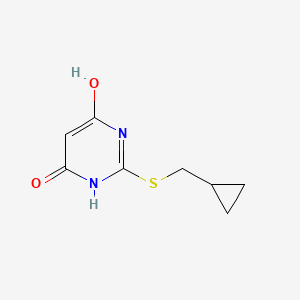

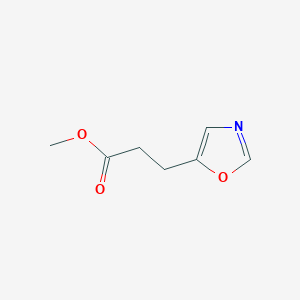
![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
